![molecular formula C11H13NO2 B2796920 N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide CAS No. 1450664-10-4](/img/structure/B2796920.png)
N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide” is a chemical compound. It is related to Acrylfentanyl, a highly potent opioid analgesic that is an analog of fentanyl and has been sold online as a designer drug .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. The compound “N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide” seems to have a related structure to prop-2-enamide, which has a molecular formula of C9H15N3O3 and an average mass of 213.234 Da .Scientific Research Applications
Polymer Chemistry and Drilling Fluids
Background:: In the realm of polymer chemistry and oil exploration, researchers have explored the use of prop-2-enamide-based copolymers as additives in water-based drilling fluids. These copolymers enhance the properties of drilling muds, making them more effective in challenging conditions encountered during oil well drilling.
Applications::- Fluid-Loss Control : CP4 significantly reduces fluid loss, providing 7-fold American Petroleum Institute (API) fluid control and 8-fold high-temperature high-pressure (HTHP) fluid-loss control at 150°C. CP5 achieves 6-fold control in both parameters compared to the blank mud .
Cell Analysis Methods
Background:: Researchers in cell biology and gene therapy seek innovative tools for cell analysis and manipulation.
Applications::- Crosslinking Agent : N,N’- (1,2-Dihydroxyethylene)bisacrylamide (a derivative of prop-2-enamide) serves as a crosslinking agent in cell analysis methods. It helps stabilize gels and matrices used in electrophoresis and tissue engineering .
Materials Science and Polymer Synthesis
Background:: Materials scientists explore novel compounds for various applications, including drug delivery and biomaterials.
Applications::- Monomer for Hydrogels : Prop-2-enamide derivatives can serve as monomers for synthesizing hydrogels with controlled swelling properties. These hydrogels find applications in drug release systems and wound healing .
properties
IUPAC Name |
N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-11(14)12-10(8-13)9-6-4-3-5-7-9/h2-7,10,13H,1,8H2,(H,12,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHXRRTSZQQL-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H](CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2796837.png)

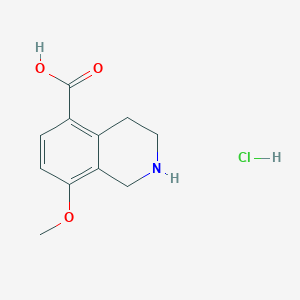
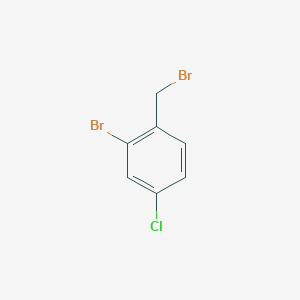
![5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2796848.png)
![5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2796849.png)

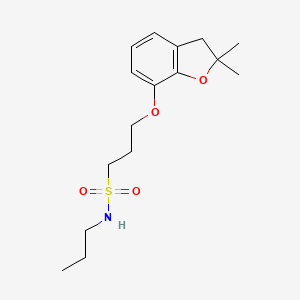

![Tert-Butyl 4-(2-Hydroxyethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2796856.png)
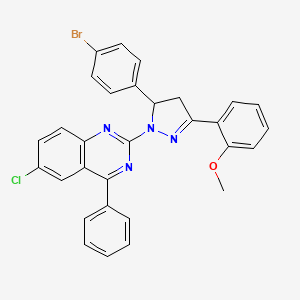
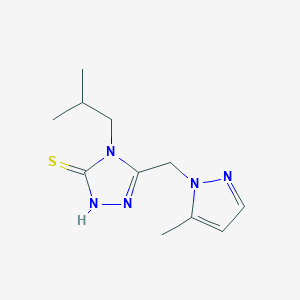
![9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide](/img/structure/B2796859.png)
![2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2796860.png)